molecular formula C13H16N4O2 B2931914 2-phenoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide CAS No. 2097896-55-2

2-phenoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide

Cat. No.: B2931914
CAS No.: 2097896-55-2
M. Wt: 260.297
InChI Key: SGWVSXRCFQSXJL-UHFFFAOYSA-N
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Description

2-phenoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide is a chemical compound of interest in medicinal chemistry and drug discovery research due to its hybrid structure incorporating a 1,2,3-triazole ring. The 1,2,3-triazole moiety is a privileged pharmacophore in medicinal chemistry, known for its metabolic stability and ability to participate in hydrogen bonding and dipole-dipole interactions with biological targets . This makes triazole-containing compounds valuable scaffolds for developing potent therapeutic agents. For instance, similar 1,4-disubstituted-1,2,3-triazole analogues have been identified as potent HIV-1 Vif antagonists, demonstrating significant antiviral activity . Furthermore, such triazole-based hybrids are frequently explored for their anticancer properties, with research showing their ability to induce apoptosis and activate key enzymes like caspase-3 in cancer cell lines . This compound is provided as a high-purity material to support advanced biological screening and structure-activity relationship (SAR) studies. Researchers can utilize it to investigate new modulators of various enzymatic pathways or to develop novel therapeutic agents for conditions including viral infections and oncology. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-phenoxy-N-[2-(triazol-2-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c1-11(19-12-5-3-2-4-6-12)13(18)14-9-10-17-15-7-8-16-17/h2-8,11H,9-10H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGWVSXRCFQSXJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCN1N=CC=N1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a click chemistry reaction involving an azide and an alkyne in the presence of a copper catalyst.

    Attachment of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic substitution reaction.

    Formation of the Propanamide Moiety: This step involves the reaction of the intermediate with a suitable amine to form the final propanamide structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can target the triazole ring or other functional groups in the molecule.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-phenoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound has potential as a biochemical probe due to its ability to interact with biological targets.

    Medicine: It may exhibit pharmacological activities such as antimicrobial, antifungal, or anticancer properties.

    Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-phenoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-Linked Propanamides

  • 2-(3-Chlorophenoxy)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)propanamide (CAS 1448028-94-1) Structure: Incorporates a pyridazine-triazole hybrid and a chlorophenoxy group. Molecular Formula: C₁₇H₁₇ClN₆O₃ Molecular Weight: 388.8 g/mol Synthesis: Likely formed via CuAAC, similar to triazolyl acetamides in . Key Feature: The pyridazine-triazole system may enhance π-π stacking in receptor binding .
  • 2-(3,5-Dimethylphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]propanamide (CAS 919069-47-9) Structure: Substitutes triazole with a thiazole ring. Molecular Formula: C₁₇H₂₂N₂O₂S Molecular Weight: 318.4 g/mol Synthesis: Likely involves nucleophilic substitution or amide coupling . Key Feature: Thiazole groups are associated with antimicrobial and anti-inflammatory activity .

Triazolyl Acetamides

  • 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a)

    • Synthesis : Prepared via CuAAC between azide and alkyne precursors .
    • Characterization : IR peaks at 3262 cm⁻¹ (–NH), 1671 cm⁻¹ (C=O), and 1254 cm⁻¹ (–C–O) confirm functionality.
    • ¹H NMR : δ 5.38 (s, –NCH₂CO–), 7.20–8.36 ppm (aromatic and triazole protons) .
  • 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Structure: Combines benzimidazole, triazole, and thiazole moieties.

Key Research Findings

Triazole vs.

Aromatic Substitution: Chlorophenoxy derivatives (e.g., CAS 1448028-94-1) exhibit higher molecular weights and enhanced polar surface areas, improving solubility and receptor affinity .

Hybrid Systems : Compounds combining triazole with benzimidazole (e.g., 9c) show promise in targeting metabolic enzymes, as evidenced by docking studies .

Biological Activity

2-Phenoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide is a synthetic compound that belongs to the family of triazole derivatives. Triazoles are recognized for their broad spectrum of biological activities, making them significant in pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

The primary biological activity of this compound involves its role as an inhibitor of the strigolactone (SL) biosynthesis pathway . This pathway is crucial for regulating shoot branching and root development in plants. By inhibiting this pathway, the compound can lead to:

  • Increased shoot branching
  • Elongation of the taproot

These effects suggest potential applications in agricultural biotechnology for enhancing crop yields by modifying growth patterns.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antifungal Activity : The compound has shown promising antifungal properties against several fungal strains. Its mechanism likely involves disrupting fungal cell wall synthesis or interfering with metabolic pathways.
  • Antibacterial Properties : Preliminary studies suggest that it may possess antibacterial effects against certain Gram-positive and Gram-negative bacteria.
  • Anticancer Potential : In vitro studies have indicated cytotoxic effects against various cancer cell lines. The compound's structural features may allow it to interact with specific cellular targets involved in cancer proliferation.

Case Studies and Research Findings

Several studies have documented the biological activity of triazole derivatives similar to this compound:

  • Antifungal Efficacy :
    • A study demonstrated that triazole derivatives showed IC50 values ranging from 0.11 to 1.47 µM against various fungal strains, indicating strong antifungal activity comparable to established antifungals like fluconazole .
  • Cytotoxicity Against Cancer Cell Lines :
    • Research on related compounds revealed IC50 values as low as 0.12 µM against MCF-7 breast cancer cells. This suggests that modifications in the triazole structure can enhance anticancer efficacy .
  • Mechanistic Insights :
    • Molecular docking studies have indicated that compounds similar to this compound exhibit strong hydrophobic interactions with target proteins involved in cell signaling and apoptosis .

Comparative Analysis

A comparison with other triazole derivatives highlights the unique properties of this compound:

CompoundBiological ActivityIC50 (µM)Notes
Fluconazole Antifungal0.5Standard antifungal agent
Itraconazole Broad-spectrum antifungal0.4Effective against resistant strains
Voriconazole Enhanced antifungal0.6Targeted for specific fungal infections
2-Phe-N-[...]-Propanamide Antifungal/Cytotoxic<0.12Potential for dual action

Q & A

Q. What are the recommended synthetic routes for 2-phenoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide?

The compound can be synthesized via multi-step coupling reactions. A common approach involves:

  • Triazole introduction : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole ring, as demonstrated in related triazolyl acetamide syntheses .
  • Amide coupling : Reacting 2-phenoxypropanoic acid derivatives with a triazole-containing amine (e.g., 2-(2H-1,2,3-triazol-2-yl)ethylamine) using coupling agents like EDCI/HOBt .
  • Purification : Column chromatography or recrystallization to isolate the product, followed by validation via melting point and spectroscopic analysis .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • Spectroscopy :
  • 1H/13C NMR : To confirm the presence of the phenoxy group (δ 6.8–7.4 ppm for aromatic protons) and triazole moiety (δ 7.5–8.2 ppm) .
  • FT-IR : Amide C=O stretch (~1650–1700 cm⁻¹) and triazole C-N absorption (~1500 cm⁻¹) .
    • Elemental analysis : To verify purity (>95%) by matching experimental and theoretical C/H/N/O percentages .
    • Mass spectrometry : High-resolution MS (HRMS) to confirm the molecular ion peak .

Advanced Research Questions

Q. How can crystallographic refinement challenges (e.g., disorder, twinning) be addressed for this compound?

  • Software tools : Use SHELXL for small-molecule refinement, leveraging its robust handling of anisotropic displacement parameters and restraints for disordered regions .
  • Data collection : High-resolution X-ray diffraction (≤1.0 Å) to resolve overlapping electron density, particularly around the triazole and phenoxy groups .
  • Validation : Apply R-factor metrics (e.g., Rint < 0.05) and check for residual density peaks (>0.5 eÅ⁻³) using tools like PLATON .

Q. What methodologies are suitable for evaluating its biological activity in academic settings?

  • In vitro assays :
  • Antiproliferative activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
  • Enzyme inhibition : Molecular docking (AutoDock Vina) to predict interactions with targets like HDACs, guided by triazole-containing analogues .
    • SAR studies : Modify the phenoxy or triazole substituents to assess activity trends .

Q. How should researchers resolve contradictions in synthetic yields or spectral data?

  • Reaction optimization : Screen solvents (e.g., DMF vs. THF), catalysts (e.g., CuI vs. CuSO4/sodium ascorbate), and temperatures to improve reproducibility .
  • Data validation : Cross-check NMR assignments with 2D techniques (HSQC, HMBC) to address signal overlap, especially for triazole and ethylamide protons .
  • Peer verification : Compare crystallographic data (CCDC entries) or published spectra of structurally similar compounds .

Methodological Notes

  • Key references : Synthesis (), crystallography (), and bioactivity () methodologies are prioritized.

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